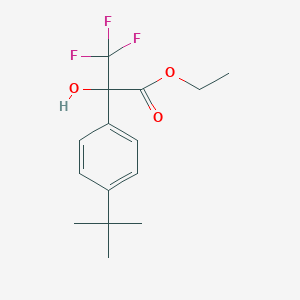
2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El éster etílico del ácido 2-(4-terc-butilfenil)-3,3,3-trifluoro-2-hidroxopropanoico es un compuesto orgánico que pertenece a la clase de los ésteres. Presenta un grupo trifluorometilo, un grupo terc-butilfenilo y una porción de éster etílico del ácido hidroxopropanoico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del éster etílico del ácido 2-(4-terc-butilfenil)-3,3,3-trifluoro-2-hidroxopropanoico se puede lograr a través de varias rutas sintéticas. Un método común implica la esterificación del ácido 2-(4-terc-butilfenil)-3,3,3-trifluoro-2-hidroxopropanoico con etanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas de microreactores puede facilitar la introducción directa del grupo terc-butoxicarbonilo en varios compuestos orgánicos, haciendo el proceso más sostenible y versátil .
Análisis De Reacciones Químicas
Tipos de Reacciones
El éster etílico del ácido 2-(4-terc-butilfenil)-3,3,3-trifluoro-2-hidroxopropanoico experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como metóxido de sodio (NaOCH3) o diisopropilamida de litio (LDA).
Reactivos y Condiciones Comunes
Oxidación: KMnO4 en condiciones ácidas o neutras.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: NaOCH3 en metanol o LDA en tetrahidrofurano (THF).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El éster etílico del ácido 2-(4-terc-butilfenil)-3,3,3-trifluoro-2-hidroxopropanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Las propiedades estructurales únicas del compuesto lo convierten en una herramienta valiosa para estudiar las vías bioquímicas y las interacciones moleculares.
Industria: Se utiliza en la producción de polímeros y otros materiales con propiedades específicas
Mecanismo De Acción
El mecanismo mediante el cual el éster etílico del ácido 2-(4-terc-butilfenil)-3,3,3-trifluoro-2-hidroxopropanoico ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. El grupo trifluorometilo mejora la lipofilia del compuesto, permitiéndole penetrar las membranas celulares de manera más efectiva.
Comparación Con Compuestos Similares
Compuestos Similares
Acetato de etilo: Un éster simple con un olor agradable, comúnmente utilizado como solvente.
Butirato de metilo: Otro éster con un olor afrutado, utilizado en saborizantes y fragancias.
Ésteres de terc-butilo: Una clase de ésteres conocidos por su estabilidad y uso en grupos protectores durante la síntesis orgánica
Singularidad
El éster etílico del ácido 2-(4-terc-butilfenil)-3,3,3-trifluoro-2-hidroxopropanoico destaca por su grupo trifluorometilo, que le confiere propiedades químicas y físicas únicas. Esta característica lo hace particularmente valioso en aplicaciones que requieren alta estabilidad y reactividad.
Propiedades
Fórmula molecular |
C15H19F3O3 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
ethyl 2-(4-tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C15H19F3O3/c1-5-21-12(19)14(20,15(16,17)18)11-8-6-10(7-9-11)13(2,3)4/h6-9,20H,5H2,1-4H3 |
Clave InChI |
HLBAIBXAQICWTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
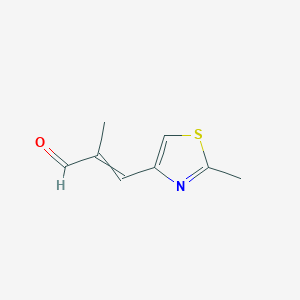

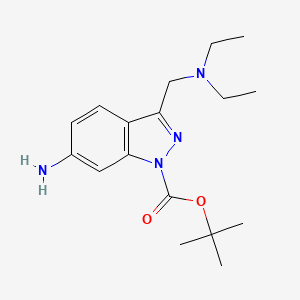
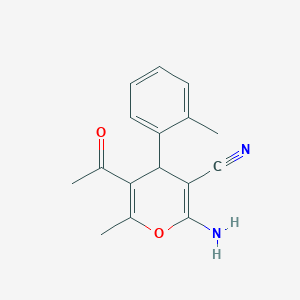

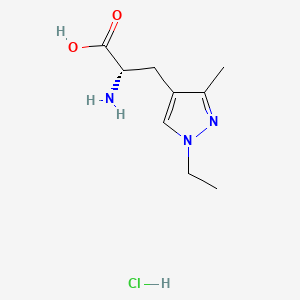
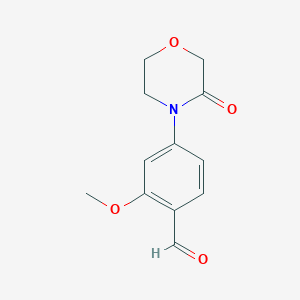
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
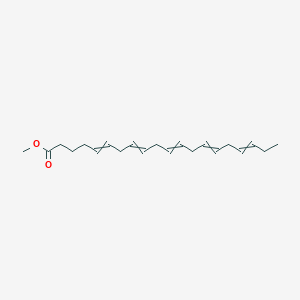
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)

